![molecular formula C11H8Cl2N2O2S B2492546 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1176120-71-0](/img/structure/B2492546.png)

2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

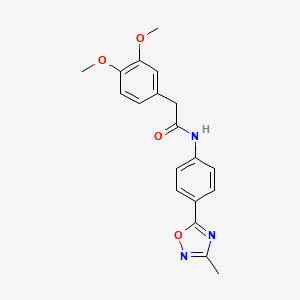

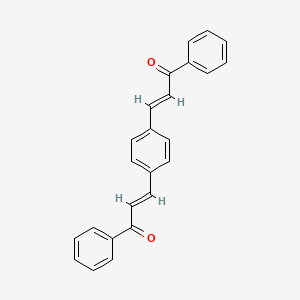

The compound of interest, 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid, is a derivative of thiazole, which is a heterocyclic compound that has been extensively studied due to its potential pharmacological properties. Thiazole derivatives are known for their anti-inflammatory and analgesic activities, as evidenced by the synthesis of various thiazole acetic acids and esters that have shown promising results in this regard .

Synthesis Analysis

The synthesis of thiazole derivatives often involves a multi-step process starting from simple precursors. For instance, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a related compound, was achieved using 2-[(fluoromethoxy)imino]-1,3-propanedinitrile as a starting material, followed by a series of reactions including oximation, alkylation, and cyclization . Similarly, another related compound, (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids, was synthesized through a sequence of reactions starting from tert-butyl acetoacetate, highlighting the complexity and the multi-step nature of these syntheses .

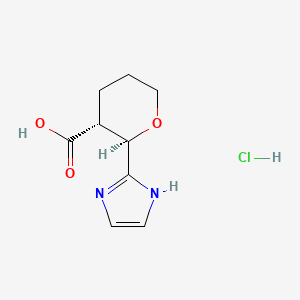

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using X-ray crystallography. For example, the stereochemical structure of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was unambiguously determined by this method . X-ray diffraction techniques have also been used to determine the structure of other related compounds, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, which revealed the presence of strong intermolecular hydrogen bonds contributing to the stability of the compound .

Chemical Reactions Analysis

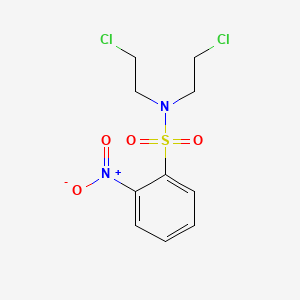

The chemical reactivity of thiazole derivatives is influenced by the presence of functional groups that can participate in various reactions. For instance, the synthesis of 2-arylbenzothiazoles involves acetic acid–promoted condensation of aldehydes with 2-aminothiophenol, indicating the reactivity of the amino group in condensation reactions . The presence of acetic acid as a catalyst in such reactions underscores its role in facilitating chemical transformations of thiazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. While the specific properties of 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid are not detailed in the provided papers, related compounds have been characterized using spectroscopic methods such as IR, 1H NMR, and 13C NMR, which provide insights into the electronic environment of the molecules and their functional groups . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

A study by Aydin et al. (2010) explored the synthesis and structural characterization of a compound structurally similar to 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid. The study detailed the crystal structure, spectroscopic characterization, and quantum-chemical calculations, highlighting the significance of intermolecular hydrogen bonds in stabilizing the crystal structure. This research provides foundational knowledge on the synthesis and molecular structure, which is crucial for understanding the compound's applications in various scientific domains (Aydin et al., 2010).

Receptor Binding Studies

Gouldson et al. (2000) conducted a study on receptor binding, comparing structurally related molecules to the compound . This research involved binding and activity studies with mutated receptors to understand how different molecules interact with the human cholecystokinin CCK(1) receptor. The study's findings provide insights into the molecular interactions and potential applications of the compound in receptor-targeted studies (Gouldson et al., 2000).

Conformational Analysis of Derivatives

Lynch et al. (2003) focused on the conformational analysis of phenoxyacetic acid derivatives, closely related to the compound in focus. The study employed single-crystal X-ray diffraction techniques to understand the conformations of these molecules, providing valuable data on molecular geometry and potential implications in material science or molecular engineering (Lynch et al., 2003).

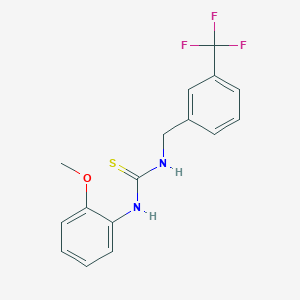

Antimicrobial Activity Studies

Several studies have been conducted on the antimicrobial properties of compounds closely related to 2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid. Patel et al. (2010), Sah et al. (2014), and Patel et al. (2010) explored the synthesis and microbial studies of derivatives, reporting significant antibacterial and antifungal activities. These findings are crucial for understanding the compound's potential applications in pharmaceuticals and drug design (Patel et al., 2010), (Sah et al., 2014), (Patel et al., 2010).

Photo-degradation Studies

Wu et al. (2007) examined the photo-degradation of thiazole-containing compounds, providing valuable insights into the stability and reactivity of such compounds under specific conditions. This research is relevant for understanding the compound's behavior and potential applications in industries where stability under light exposure is crucial (Wu et al., 2007).

Propiedades

IUPAC Name |

2-[2-(2,5-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2S/c12-6-1-2-8(13)9(3-6)15-11-14-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMQWSCEOOTUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC2=NC(=CS2)CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2492468.png)

![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)

![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)

![N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492482.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(4-methylph enyl)carboxamide](/img/structure/B2492485.png)